molecular formula C10H11ClO3 B1463067 (4-Ethoxyphenoxy)acetyl chloride CAS No. 78961-78-1

(4-Ethoxyphenoxy)acetyl chloride

Cat. No. B1463067
CAS RN: 78961-78-1
M. Wt: 214.64 g/mol
InChI Key: AAWZWSVNYNIBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Ethoxyphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxyphenoxy)acetyl chloride” consists of a chlorine atom bonded to a carbonyl group (C=O), which is attached to an ethoxyphenoxy group.

Scientific Research Applications

Environmental Science Applications

  • Nonylphenol Ethoxylates Detection : Research focused on the detection of nonylphenol ethoxylates (NPEOs) in sewage sludge, highlighting the environmental impact and the need for effective measurement techniques (Ömeroğlu et al., 2015).

Chemistry and Synthesis

  • Halides in Degradation Processes : Studies evaluated the role of halides in the degradation of pharmaceutical compounds, showing the complex interactions between chemical compounds in environmental and synthetic processes (Li et al., 2015).
  • Antioxidant and Antinociceptive Activities : Research on novel phenoxy acetyl carboxamides demonstrated potential biological activities, suggesting applications in drug development (Manjusha et al., 2022).
  • Polymer Science : Studies on the synthesis and characterization of polymers based on acetyl and other functional groups indicate the material science applications of similar chemical structures (Nanjundan et al., 2004).

Material Science and Engineering

  • Latent Curing Agents : The development of latent curing agents for epoxy resins from imidazole derivatives demonstrates the importance of chemical synthesis in creating materials with specific properties (Lei et al., 2015).

Safety And Hazards

“(4-Ethoxyphenoxy)acetyl chloride” should be handled with care. It should be kept away from food, drink, and animal feeding stuffs. The product is flammable and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

“(4-Ethoxyphenoxy)acetyl chloride” is currently used for research purposes . Its potential applications in various fields could be explored further.

properties

IUPAC Name

2-(4-ethoxyphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZWSVNYNIBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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